N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at the 1-position and a 2,3-dimethoxybenzamide moiety at the 6-position. The benzenesulfonyl group may enhance metabolic stability, while the dimethoxybenzamide substituent could influence binding affinity through hydrogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVBOZLBLJIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide involves multiple steps:
Synthetic Routes and Reaction Conditions
Step 1: The starting material, a suitable substituted tetrahydroquinoline, undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base like pyridine.
Step 2: The resulting sulfonylated intermediate is then coupled with 2,3-dimethoxybenzoyl chloride under anhydrous conditions, using a coupling reagent such as triethylamine, to yield the final compound.
Industrial Production Methods
Large-scale production can be optimized by employing continuous flow reactors, ensuring precise control over temperature and reaction times. Catalysts such as palladium or nickel complexes may be utilized to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can be subjected to oxidation to introduce additional functional groups.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzene ring and tetrahydroquinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution using halogens or nitration under acidic conditions.
Major Products Formed
Oxidation products may include carboxylic acids or quinones, depending on the reaction conditions. Reduction typically yields alcohol or amine derivatives, whereas substitution reactions lead to halogenated or nitrated analogs.
Scientific Research Applications
Chemistry
Acts as a precursor in the synthesis of more complex molecules, useful in organic synthesis.
Biology
Used in the design of new biologically active compounds, serving as a template for drug discovery.
Medicine
Industry
Utilized in the creation of advanced materials and specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways
Interacts with various enzymes and receptors due to its unique three-dimensional structure.
The compound might act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions through allosteric modulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- The target compound’s benzenesulfonyl group distinguishes it from analogs with alkylamine or heterocyclic substituents (e.g., piperidine in Compound 70). This sulfonamide group may improve stability but reduce solubility compared to amine-containing analogs.
Key Observations :
- The target compound’s synthesis likely requires careful control of sulfonylation conditions to avoid byproducts. In contrast, analogs like Compound 70 prioritize salt formation for improved stability .
- Yields for similar compounds range from 65–73%, suggesting moderate efficiency in tetrahydroquinoline functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
